![molecular formula C15H11NOS2 B14235559 4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde CAS No. 255833-19-3](/img/structure/B14235559.png)
4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde is a compound that features a benzothiazole ring attached to a benzaldehyde moiety through a sulfanyl (thioether) linkage. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde typically involves the reaction of 2-mercaptobenzothiazole with 4-formylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole ring can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzoic acid.
Reduction: 4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzyl alcohol.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde is primarily attributed to its ability to interact with specific molecular targets. The benzothiazole ring can bind to enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) . The aldehyde group can also form covalent bonds with nucleophilic sites in proteins, altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: Similar structure but with a benzimidazole ring instead of a benzothiazole ring.
4-[(1H-Benzoxazol-2-yl)sulfanyl]benzaldehyde: Contains a benzoxazole ring, offering different biological activities.
Uniqueness
4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde is unique due to the presence of the benzothiazole ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for developing new therapeutic agents and materials .
Propriétés
Numéro CAS |
255833-19-3 |
|---|---|
Formule moléculaire |
C15H11NOS2 |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzaldehyde |
InChI |
InChI=1S/C15H11NOS2/c17-9-11-5-7-12(8-6-11)10-18-15-16-13-3-1-2-4-14(13)19-15/h1-9H,10H2 |
Clé InChI |
KDQWKDNFKVDSPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)SCC3=CC=C(C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Pyridin-2-yl)methyl]-L-methioninamide](/img/structure/B14235486.png)
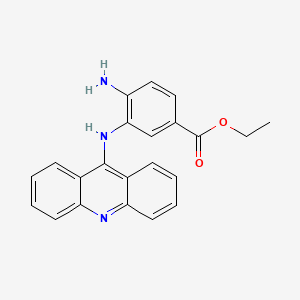
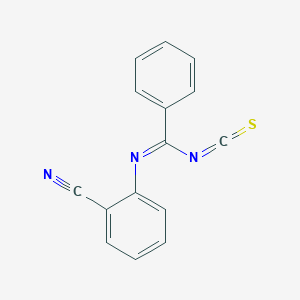
![1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole](/img/structure/B14235508.png)
![2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B14235515.png)
![5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole](/img/structure/B14235517.png)
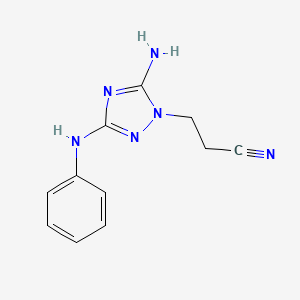
![7-Methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14235523.png)
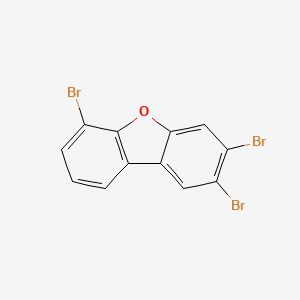
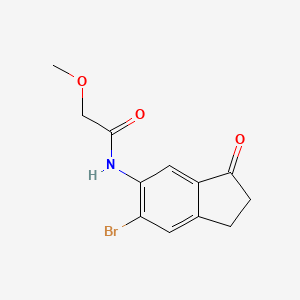
![N-[5-(2,6-Dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B14235537.png)


